molecular formula C8H15ClO2 B12969280 Tert-butyl 3-chloro-2-methylpropanoate

Tert-butyl 3-chloro-2-methylpropanoate

Cat. No.: B12969280
M. Wt: 178.65 g/mol
InChI Key: BDUGBEHHJXWICO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-chloro-2-methylpropanoate is an organic compound with the molecular formula C8H15ClO2 It is an ester derivative, characterized by the presence of a tert-butyl group, a chlorine atom, and a methyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-chloro-2-methylpropanoate typically involves the esterification of 3-chloro-2-methylpropanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 3-chloro-2-methylpropanoic acid and tert-butyl alcohol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or sodium alkoxides in polar solvents like ethanol or water.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as tert-butyl 3-hydroxy-2-methylpropanoate or tert-butyl 3-amino-2-methylpropanoate.

    Hydrolysis: 3-chloro-2-methylpropanoic acid and tert-butyl alcohol.

    Reduction: Tert-butyl 3-chloro-2-methylpropanol.

Scientific Research Applications

Tert-butyl 3-chloro-2-methylpropanoate finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly as a precursor for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 3-chloro-2-methylpropanoate involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo hydrolysis or nucleophilic attack, while the chlorine atom can participate in substitution reactions. These reactions are facilitated by the electron-withdrawing effects of the chlorine and ester groups, which activate the molecule towards nucleophilic attack.

Comparison with Similar Compounds

    Tert-butyl 2-methylpropanoate: Similar in structure but lacks the chlorine atom, leading to different reactivity and applications.

    Tert-butyl 3-hydroxy-2-methylpropanoate: Formed by the hydrolysis of tert-butyl 3-chloro-2-methylpropanoate, with different chemical properties.

    Tert-butyl 3-amino-2-methylpropanoate: Formed by nucleophilic substitution of the chlorine atom with an amine group.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

IUPAC Name

tert-butyl 3-chloro-2-methylpropanoate

InChI

InChI=1S/C8H15ClO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5H2,1-4H3

InChI Key

BDUGBEHHJXWICO-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.